N-(3-methoxyphenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It features an oxan-4-amine group linked to a 3-methoxyphenyl moiety, which contributes to its potential biological activities. This compound is classified within the broader category of oxanamines, which are characterized by their oxane rings and amine functionalities.
The synthesis of N-(3-methoxyphenyl)oxan-4-amine can be achieved through several synthetic routes. A common method involves the reaction of 3-methoxyaniline with an appropriate oxirane derivative under controlled conditions. This reaction typically requires a catalyst and is performed in an inert atmosphere to minimize side reactions.
The molecular structure of N-(3-methoxyphenyl)oxan-4-amine includes:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight | 207.27 g/mol |
IUPAC Name | N-(3-methoxyphenyl)oxan-4-amine |
InChI | InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)13-10-5-7-15-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |
InChI Key | BZTXGLMCGACTAP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)NC2CCOCC2 |
N-(3-methoxyphenyl)oxan-4-amine can undergo various chemical reactions, including:
The specific conditions for these reactions depend on the reagents used:
The mechanism of action of N-(3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy group enhances binding affinity and selectivity towards these targets, while the oxan structure allows for hydrogen bonding and other non-covalent interactions that contribute to its biological efficacy.
N-(3-methoxyphenyl)oxan-4-amine is typically a solid at room temperature with moderate solubility in organic solvents due to its polar functional groups.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile includes:
Relevant data on solubility, melting point, and boiling point are essential for practical applications but are not specified in available literature.
N-(3-methoxyphenyl)oxan-4-amine has various applications in scientific research:
This compound's unique structural features make it valuable for targeted research and development across multiple scientific fields.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2